4-Dechloro-2-chloroindomethacin
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Overview
Description
4-Dechloro-2-chloroindomethacin is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the replacement of a chlorine atom at the 4-position of the indomethacin molecule. It retains the anti-inflammatory, analgesic, and antipyretic properties of its parent compound, making it a subject of interest in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dechloro-2-chloroindomethacin typically involves the chlorination of indomethacin. The process includes the following steps:
Chlorination: Indomethacin is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce a chlorine atom at the 2-position.
Dechlorination: The resulting compound undergoes selective dechlorination at the 4-position using a reducing agent like zinc dust in the presence of acetic acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Dechloro-2-chloroindomethacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
4-Dechloro-2-chloroindomethacin has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, pain management, and cancer treatment.
Mechanism of Action
The mechanism of action of 4-Dechloro-2-chloroindomethacin is similar to that of indomethacin. It acts as a nonselective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition leads to its anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
Indomethacin: The parent compound with similar anti-inflammatory properties.
Diclofenac: Another NSAID with a similar mechanism of action but different chemical structure.
Sulindac: A related NSAID with a similar therapeutic profile.
Uniqueness: 4-Dechloro-2-chloroindomethacin is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to its parent compound .
Properties
Molecular Formula |
C45H55NO15 |
---|---|
Molecular Weight |
849.9 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29+,30-,32+,33+,34-,35+,37-,43-,44-,45-/m1/s1 |
InChI Key |
LEMYAXKYCOBYOJ-CQFZXZLTSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@@]([C@H]3[C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
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